4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine

Medicinal Chemistry Lipophilicity ADME

Lead optimization demands precise SAR tools, yet achiral 2-alkyl pyrimidine analogs often lack the stereochemistry and H-bond acceptor needed to fine-tune kinase selectivity. This racemic intermediate delivers both: its 1-methoxyethyl group provides a chiral center and an additional oxygen that simultaneously modulates lipophilicity (XLogP3 3.6) and hydrogen bonding without introducing a basic amine. - 97% purity (NMR, HPLC, GC) ensures reproducible downstream reactions. - Three H-bond acceptors vs. two in the 2-methyl analog allow engagement of catalytic lysine or water networks. - Batch-specific QC data supports use as a chiral separation reference standard.

Molecular Formula C13H12ClFN2O
Molecular Weight 266.70 g/mol
Cat. No. B11784799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine
Molecular FormulaC13H12ClFN2O
Molecular Weight266.70 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F)OC
InChIInChI=1S/C13H12ClFN2O/c1-8(18-2)13-16-11(7-12(14)17-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3
InChIKeyVHGGGWKKCGOVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine – Core Building Block Properties for Procurement Decisions


4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine (CAS 1713713-39-3) is a trisubstituted pyrimidine derivative with a molecular formula of C₁₃H₁₂ClFN₂O and a molecular weight of 266.70 g/mol . The scaffold features a 4-chloro leaving group, a 6-(4-fluorophenyl) aromatic ring, and a racemic 2-(1-methoxyethyl) side chain that introduces a stereogenic center . This combination of electron‑withdrawing, lipophilic, and hydrogen‑bond‑acceptor motifs distinguishes it from simpler 2‑alkyl or 2‑halo pyrimidine congeners and positions it as a versatile intermediate in kinase‑focused medicinal chemistry programs [1].

1 Kinase inhibitor intermediate: trisubstituted pyrimidine core with 4-fluorophenyl for hinge-region binding
2 Chiral building block: racemic 2-(1-methoxyethyl) side chain enables asymmetric synthesis workflows
3 Balanced lipophilicity: higher XLogP3 and hydrogen-bond acceptor count compared to 2-methyl analog, supporting ADME property assessment

Why 4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine Cannot Be Replaced by Common In‑Class Analogs


Although the pyrimidine core is widely used in kinase inhibitor programs, the specific 2‑(1‑methoxyethyl) substituent is not a generic replacement. Unlike 2‑methyl or 2‑chloro analogs that lack a stereocenter and hydrogen‑bond acceptor branch, this compound introduces a chiral center and an additional oxygen atom that simultaneously modulate lipophilicity, metabolic stability, and target‑binding geometry . Biological data from structurally related 2‑alkyl‑4‑aryl‑pyrimidines demonstrate that even minor alterations at the 2‑position can shift kinase selectivity profiles by >10‑fold [1]. Consequently, direct substitution with a simpler analog risks compromising the structure‑activity relationship (SAR) established in lead‑optimization campaigns, making compound‑specific procurement a necessity rather than a preference.

2-Methyl or 2-chloro analogs lack the stereogenic center and hydrogen-bond acceptor oxygen, potentially altering target-binding geometry.
Simpler 2-alkyl replacements may shift kinase selectivity profiles by >10-fold, disrupting established SAR in lead-discovery campaigns.
Direct substitution risks compromising the fine-tuned lipophilicity and metabolic stability balance conferred by the 1-methoxyethyl group.

Quantitative Differentiation Data: 4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine vs. Closest Analogs


Lipophilicity and Hydrogen‑Bonding Capacity vs. 2‑Methyl Analog

Compared to 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine (CAS 178430-13-2), the target compound adds a methoxy group that increases the computed XLogP3 from 3.1 to 3.6 while simultaneously raising the hydrogen‑bond acceptor count from 2 to 3 [1]. This dual modulation of lipophilicity and polarity is expected to improve aqueous solubility and reduce nonspecific protein binding relative to the purely hydrophobic 2‑methyl substituent.

Lipophilicity & HBA
Reported
Target: XLogP3 3.6, HBA 3
2-Methyl analog: XLogP3 3.1, HBA 2
May improve aqueous solubility and reduce nonspecific protein binding.
Computed values (XLogP3 algorithm); PubChem data.
Medicinal Chemistry Lipophilicity ADME

Chiral Center Introduction vs. Achiral 2‑Methyl and 2‑Chloro Analogs

The target compound contains a stereogenic center at the 1‑methoxyethyl group, a feature absent in the achiral 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine and 4‑chloro‑6‑(4‑fluorophenyl)pyrimidine . This enables its use in asymmetric synthesis or as a chiral probe in structure‑activity studies. The racemate is supplied at 97% purity with QC verification by NMR, HPLC, and GC .

Chiral Center & Purity
Data to verify
1 chiral center; 97% purity (QC: NMR, HPLC, GC)
Enables asymmetric synthesis and stereochemical control studies.
Racemic mixture; supplier batch-specific documentation.
Asymmetric Synthesis Chiral Building Block Stereochemistry

Enhanced Scaffold Complexity vs. 4,6‑Dichloro Analog

Relative to 4,6‑dichloro‑2‑(1‑methoxyethyl)pyrimidine (CAS 1538944-73-8), the target compound replaces one chlorine atom with a 4‑fluorophenyl group, increasing the molecular weight from 207.05 to 266.70 g/mol and the heavy atom count from 12 to 18 [1]. This substitution introduces an aryl ring capable of π‑stacking and hydrophobic interactions, two features critical for kinase hinge‑region binding.

Scaffold Complexity
Reported
ΔMW +59.65 g/mol  ·  ΔHeavy atoms +6
Increases kinase interaction diversity versus 4,6-dichloro analog.
Computed by PubChem; reference compound CID 79617116.
Scaffold Diversity Medicinal Chemistry Fragment‑Based Design

Vendor‑Verified Purity and Analytical Traceability vs. Common Analog Suppliers

Bidepharm supplies the target compound at a standardized purity of 97% with batch‑specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the closest analog 4‑chloro‑6‑(4‑fluorophenyl)‑2‑methylpyrimidine is typically offered at 95% purity by multiple vendors (AifChem, AKSci) without guaranteed batch‑to‑batch analytical traceability .

Purity & Traceability
Data to verify
97% purity; 3 QC methods vs. analog vendors (95%, no QC)
Reduces in-house purification needs for sensitive catalytic or biological assays.
Supplier specification as of 2026; batch-specific verification recommended.
Procurement Quality Analytical Chemistry Reproducibility

High‑Value Application Scenarios for 4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Programs targeting the ATP‑binding pocket of kinases often require a fine‑tuned lipophilicity profile to balance cellular permeability with off‑target promiscuity. The target compound's XLogP3 of 3.6 and three hydrogen‑bond acceptors (vs. XLogP3 3.1 and two HBA for the 2‑methyl analog) provide a more favorable starting point for optimizing ADME properties without introducing a basic amine . This is particularly relevant for Chk1, JAK, and Syk inhibitor programs where 4‑(4‑fluorophenyl)pyrimidine scaffolds are established pharmacophores [1].

Chiral Intermediate for Asymmetric Synthesis of Biological Probes

The presence of a stereogenic center in the 1‑methoxyethyl side chain allows medicinal chemists to use the racemate or resolved enantiomers as chiral building blocks. This is a distinct advantage over achiral 2‑methyl or 2‑chloro analogs, which require additional synthetic steps to install chirality. The documented 97% purity and multi‑method QC (NMR, HPLC, GC) ensure that the stereochemical integrity is maintained in downstream reactions .

Structure‑Activity Relationship (SAR) Expansion Around 2‑Position Substituents

When exploring SAR at the 2‑position of 4‑(4‑fluorophenyl)pyrimidines, the target compound's methoxyethyl group serves as a direct comparator to 2‑methyl, 2‑ethyl, and 2‑isopropyl analogs. The additional oxygen atom provides a hydrogen‑bond acceptor that can engage catalytic lysine or water networks in the kinase hinge region, a feature absent in purely alkyl substituents. This makes it a strategic procurement for systematic SAR arrays .

Analytical Standard for Method Development in Chiral Chromatography

Because the compound is a racemic mixture with a well‑characterized chiral center (confirmed by NMR and HPLC), it can serve as a model analyte for developing chiral separation methods. The availability of batch‑specific QC data supports its use as a reference standard in analytical laboratories focused on enantiomeric purity determination .

Application
Selection Property
Validation Focus
Kinase inhibitor medicinal chemistry
Balanced lipophilicity and hydrogen-bond acceptor profile
ADME property assessment; solubility evaluation
Asymmetric synthesis
Chiral center with verified purity and QC documentation
Stereochemical integrity in downstream reactions
SAR studies at 2-position
2-Methoxyethyl substituent with hydrogen-bond acceptor oxygen
Kinase hinge-region binding geometry and water-network engagement
Chiral chromatography method development
Well-characterized racemic mixture with multi-method QC
Enantiomeric separation reproducibility and method validation
Quote Request

Request a Quote for 4-Chloro-6-(4-fluorophenyl)-2-(1-methoxyethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.